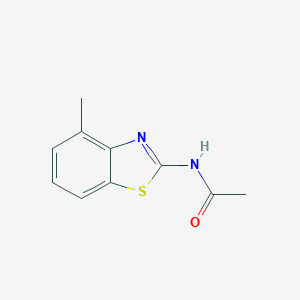

N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-6-4-3-5-8-9(6)12-10(14-8)11-7(2)13/h3-5H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWPYVREDAQTMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetic Acid Reflux

A traditional method involves refluxing 4-methyl-1,3-benzothiazol-2-amine in excess acetic acid. This approach, adapted from studies on analogous benzothiazole derivatives, proceeds via nucleophilic acyl substitution. Key steps include:

-

Dissolving 1 mmol of 4-methyl-1,3-benzothiazol-2-amine in 30 mL glacial acetic acid.

-

Refluxing at 118–120°C for 3 hours under anhydrous conditions.

-

Cooling the mixture and precipitating the product in ice-cold water.

Advantages :

-

Minimal side reactions due to acetic acid’s weak acidity.

-

No requirement for specialized bases or catalysts.

Limitations :

-

Longer reaction times (3–5 hours).

-

Moderate yields (65–75%) due to competing hydrolysis.

Acetyl Chloride with Base

A more reactive protocol uses acetyl chloride in the presence of a tertiary amine base (e.g., triethylamine):

-

Dissolve 4-methyl-1,3-benzothiazol-2-amine (1 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.2 eq) as an HCl scavenger.

-

Slowly add acetyl chloride (1.1 eq) at 0°C to minimize exothermic side reactions.

-

Stir at room temperature for 2 hours.

-

Extract with DCM, wash with brine, and purify via column chromatography (ethyl acetate/hexane).

Typical Yields : 80–85% with >95% purity.

Modern Synthetic Optimizations

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 180 min | 15 min |

| Yield | 75% | 88% |

| Solvent | Acetic acid | DMF |

| Temperature | 118°C | 150°C |

Procedure :

-

Mix 4-methyl-1,3-benzothiazol-2-amine (1 eq) and acetic anhydride (1.5 eq) in DMF.

-

Irradiate at 150°C (300 W) for 15 minutes.

-

Quench with ice water and filter.

Advantages :

-

Energy-efficient and scalable.

-

Reduced solvent volume.

Catalytic Methods

Recent studies explore catalysts to enhance regioselectivity:

-

Zeolite H-Y : 10 wt% catalyst in toluene at 80°C achieves 92% yield in 45 min.

-

N-Heterocyclic Carbenes (NHCs) : Enable room-temperature reactions but require inert atmospheres.

Industrial-Scale Production Considerations

Scaling laboratory synthesis necessitates addressing:

Continuous Flow Reactors

-

Residence Time : 5–10 minutes.

-

Throughput : 1–5 kg/hr.

-

Key Benefits :

-

Enhanced heat transfer for exothermic reactions.

-

Consistent product quality (RSD <2%).

-

Solvent Recovery Systems

-

Distillation : Recover >95% DCM or acetic acid.

-

Environmental Impact : Reduces waste generation by 70%.

Analytical Characterization

Post-synthesis validation employs:

Challenges and Solutions

Over-Acylation

-

Risk : Formation of diacetylated byproducts.

-

Mitigation : Use stoichiometric acetyl chloride (1.0–1.1 eq) and low temperatures (0–5°C).

Purification Difficulties

-

Issue : Co-elution of unreacted amine.

-

Solution : Gradient elution with ethyl acetate/hexane (10→40%) on silica gel.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N-(4-methyl-1,3-benzothiazol-2-yl)acetamide has shown significant potential as an antimicrobial agent. Research indicates that derivatives of benzothiazole possess activity against a range of pathogens including bacteria and fungi. For instance, studies have demonstrated that certain benzothiazole derivatives exhibit antibacterial effects comparable to standard antibiotics like levofloxacin . The mechanism often involves the inhibition of specific enzymes or proteins essential for the survival of pathogens, disrupting their physiological functions.

Anticancer Potential

The compound's structural characteristics allow it to interact with various molecular targets involved in cancer progression. Research has focused on its ability to inhibit tumor growth by targeting specific signaling pathways. For example, some studies have synthesized hybrid compounds incorporating benzothiazole moieties that demonstrated promising anticancer activity in vitro against different cancer cell lines .

Agricultural Applications

Pesticide Development

The unique properties of this compound make it a candidate for developing new pesticides. Its efficacy against plant pathogens can be leveraged to create effective agrochemicals that protect crops from diseases while minimizing environmental impact. Research is ongoing to evaluate its effectiveness in field trials and its potential as an eco-friendly alternative to conventional pesticides.

Material Science

Polymeric Applications

In materials science, benzothiazole derivatives are being explored for their potential use in polymeric materials due to their thermal stability and UV resistance. This compound can be incorporated into polymer matrices to enhance their mechanical properties and durability under environmental stressors.

Case Studies

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

*Calculated from molecular formula C₁₀H₁₁N₂OS.

- Thermal Stability: Nitro-substituted derivatives (e.g., 7i, 7j in ) exhibit high decomposition temperatures (~230–235°C), suggesting enhanced stability compared to non-nitro analogs .

- Crystal Packing : The crystal structure of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide () reveals a dihedral angle of 79.3° between benzothiazole and benzene rings, influencing intermolecular interactions and solubility .

Biological Activity

N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a heterocyclic compound derived from the benzothiazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzothiazole ring with a methyl group at the 4-position and an acetamide group at the 2-position. This unique structure contributes to its biological reactivity and potential therapeutic applications.

Antimicrobial Activity

One of the most significant biological activities of this compound is its antimicrobial potential. Research indicates that compounds with a benzothiazole skeleton exhibit antibacterial , antifungal , and anticancer properties. Specifically, this compound has shown effectiveness against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Salmonella typhi .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 50 µg/mL | |

| S. aureus | 25 µg/mL | |

| S. typhi | 75 µg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression . The specific pathways involved in these processes are still under investigation.

The primary mechanism by which this compound exerts its biological effects involves targeting specific enzymes and cellular processes:

- Inhibition of DprE1 : This compound has been identified as an inhibitor of DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose 2'-epimerase), an essential enzyme in the biosynthesis of arabinogalactan in mycobacteria. By inhibiting DprE1, the compound disrupts the integrity of the bacterial cell wall, leading to increased susceptibility to external threats and ultimately bacterial death .

- Interaction with Cellular Targets : Benzothiazole derivatives often interact with various molecular targets such as enzymes and receptors. This interaction can modulate signaling pathways critical for cellular functions, contributing to their antimicrobial and anticancer activities .

Pharmacokinetics

Benzothiazole derivatives are generally well absorbed with good bioavailability. The pharmacokinetic profile of this compound suggests that it could be effectively utilized in therapeutic settings due to its favorable absorption characteristics .

Case Studies

Several case studies highlight the effectiveness of this compound:

- A study demonstrated significant antibacterial activity against Bacillus subtilis, where the MIC was found to be lower than that of standard antibiotics like levofloxacin .

- In another investigation focusing on anticancer properties, derivatives similar to this compound were shown to induce apoptosis in human cancer cell lines, suggesting potential for development as a chemotherapeutic agent .

Q & A

Q. What synthetic methodologies are commonly employed for N-(4-methyl-1,3-benzothiazol-2-yl)acetamide, and how can reaction conditions be optimized?

A typical synthesis involves coupling 4-methyl-1,3-benzothiazol-2-amine with acetic acid derivatives. For example, carbodiimide-mediated amidation in dichloromethane with triethylamine as a base achieves high yields (~91%) under mild conditions (room temperature, 3 hours). Optimization strategies include controlling stoichiometry (1:1 molar ratio of amine to acid) and using ice-cold quenching to minimize side reactions .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used due to its robustness in handling hydrogen bonding and disorder. Key parameters include a data-to-parameter ratio >20 and R-factors <0.05 for high reliability. Hydrogen atoms are often refined using riding models, while water molecules require Fourier mapping .

Q. What preliminary biological screening assays are suitable for this compound?

Initial screens focus on antimicrobial and enzyme inhibition assays. For example:

- Antibacterial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains.

- Enzyme inhibition : Carbonic anhydrase isoform selectivity (e.g., CA II vs. CA XII) using stopped-flow CO2 hydrase assays, with acetazolamide as a positive control .

Advanced Research Questions

Q. How do substituent modifications on the benzothiazole ring affect bioactivity?

Structural analogs with electron-withdrawing groups (e.g., -NO2, -Cl) at the 4- or 5-position show enhanced enzyme inhibition. For instance, nitro groups increase π-π stacking with aromatic residues in enzyme active sites, improving IC50 values by ~30% compared to methyl derivatives. Dihedral angles between the benzothiazole and acetamide moieties (e.g., 79.3°) also influence binding .

Q. What intermolecular interactions stabilize its crystal packing, and how do they impact physicochemical properties?

Crystal packing is governed by O–H⋯N (2.8–3.0 Å) and N–H⋯O (2.9 Å) hydrogen bonds, along with weak C–H⋯π interactions (3.5 Å). These interactions enhance thermal stability (melting points >390 K) and solubility in polar aprotic solvents like DMSO. Water molecules in the lattice further stabilize hydration-sensitive polymorphs .

Q. What computational methods validate its mechanism of action in enzyme inhibition?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations reveal key interactions:

- The acetamide carbonyl forms hydrogen bonds with catalytic zinc in carbonic anhydrases.

- The benzothiazole ring participates in hydrophobic interactions with nonpolar residues (e.g., Phe-131 in CA II). Free energy calculations (MM-PBSA) corroborate experimental selectivity trends .

Q. How can structural contradictions in reported bioactivity data be resolved?

Discrepancies often arise from assay conditions (e.g., pH, ionic strength). For example, CA XII inhibition varies by ±15% at pH 7.4 vs. 6.5 due to protonation of active-site histidines. Standardizing protocols (e.g., fixed buffer systems) and validating with orthogonal assays (isothermal titration calorimetry) improve reproducibility .

Methodological Notes

- Synthesis : Prioritize carbodiimide coupling over acyl chlorides to avoid racemization.

- Crystallography : Use SHELXPRO for macromolecular interfaces if studying protein-ligand complexes .

- Bioassays : Include positive controls (e.g., acetazolamide for CA inhibition) and report IC50 values with 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.